molecular formula C15H11F3N4O2S B2703606 Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034284-82-5

Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2703606
CAS No.: 2034284-82-5
M. Wt: 368.33
InChI Key: GGWHFOVLJWIZLH-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as benzothiazoles . Benzothiazoles have been found to exhibit a broad spectrum of biological effects, such as anti-Parkinsonian .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and highly specific. The compound may undergo various reactions depending on the conditions and reagents used .

Mechanism of Action

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c16-15(17,18)14-20-11(21-24-14)8-5-6-22(7-8)13(23)12-19-9-3-1-2-4-10(9)25-12/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWHFOVLJWIZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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